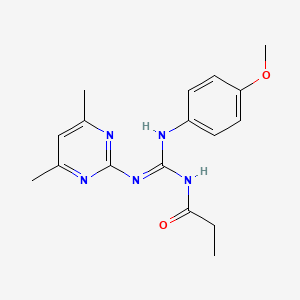

N-(4,6-Dimethyl-pyrimidin-2-yl)-N'-(4-methoxy-phenyl)-N''-propionyl-guanidine

Description

N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHOXYPHENYL)AMINO]METHYLIDENE]PROPANAMIDE is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique molecular structure, which includes a pyrimidine ring substituted with dimethyl and methoxyphenyl groups.

Properties

Molecular Formula |

C17H21N5O2 |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methoxyphenyl)carbamimidoyl]propanamide |

InChI |

InChI=1S/C17H21N5O2/c1-5-15(23)21-17(20-13-6-8-14(24-4)9-7-13)22-16-18-11(2)10-12(3)19-16/h6-10H,5H2,1-4H3,(H2,18,19,20,21,22,23) |

InChI Key |

NGSOHACVLXMUCO-UHFFFAOYSA-N |

Isomeric SMILES |

CCC(=O)N/C(=N/C1=NC(=CC(=N1)C)C)/NC2=CC=C(C=C2)OC |

Canonical SMILES |

CCC(=O)NC(=NC1=NC(=CC(=N1)C)C)NC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHOXYPHENYL)AMINO]METHYLIDENE]PROPANAMIDE typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 4-methoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH ensures consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHOXYPHENYL)AMINO]METHYLIDENE]PROPANAMIDE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHOXYPHENYL)AMINO]METHYLIDENE]PROPANAMIDE has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized as a corrosion inhibitor in metal protection and as an additive in polymer production.

Mechanism of Action

The mechanism of action of N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHOXYPHENYL)AMINO]METHYLIDENE]PROPANAMIDE involves its interaction with specific molecular targets. The compound binds to active sites of enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the desired therapeutic or inhibitory effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

- N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide

- N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl)tetrazole

Uniqueness

N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHOXYPHENYL)AMINO]METHYLIDENE]PROPANAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Biological Activity

N-(4,6-Dimethyl-pyrimidin-2-yl)-N'-(4-methoxy-phenyl)-N''-propionyl-guanidine is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyrimidine ring, a methoxyphenyl group, and a guanidine moiety. Its molecular formula is with a molecular weight of approximately 396.44 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrimidine Ring : The pyrimidine ring is synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

- Introduction of the Methoxyphenyl Group : The reaction of the pyrimidine derivative with a methoxyphenyl halide in the presence of a base leads to the formation of the methoxyphenyl derivative.

- Coupling with Guanidine : The final step involves coupling the methoxyphenyl-pyrimidine derivative with propionyl guanidine to yield the target compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. For instance, it has shown promising activity against Plasmodium falciparum, the causative agent of malaria. In vitro assays indicated an IC50 value in the low micromolar range, suggesting strong antimalarial potential .

Cytotoxicity

While evaluating its therapeutic potential, cytotoxicity assays were conducted on HepG2 cells (human liver cancer cells). The compound exhibited moderate cytotoxicity, which raises concerns about its safety profile for further development .

The mechanism by which this compound exerts its biological effects appears to involve inhibition of specific enzymes critical to pathogen survival and proliferation. Molecular docking studies suggest that it may interact with key proteins involved in metabolic pathways within Plasmodium falciparum .

Study 1: Antimalarial Activity

In a study published in 2022, researchers synthesized several derivatives of pyrimidine compounds and tested their activity against Plasmodium falciparum. The compound demonstrated significant antimalarial activity with an IC50 value of 0.22 μM and high selectivity index (SI) values indicating its potential as an antimalarial lead .

Study 2: Cytotoxicity Evaluation

Another study assessed the cytotoxic effects of various pyrimidine derivatives on HepG2 cells. The findings revealed that while some compounds had effective antimalarial properties, they also exhibited moderate cytotoxicity, necessitating further optimization to reduce toxicity while maintaining efficacy .

Data Table: Biological Activity Overview

| Activity | IC50 Value (μM) | Selectivity Index | Cytotoxicity (HepG2) |

|---|---|---|---|

| Antimalarial Activity | 0.22 | 55 | Moderate |

| General Cytotoxicity | - | - | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.